
5-(1H-Tetrazol-5-yl)pyridin-2-amin
Übersicht
Beschreibung
5-(1H-tetrazol-5-yl)pyridin-2-amine is a heterocyclic compound that features both a tetrazole and a pyridine ring.
Wissenschaftliche Forschungsanwendungen
5-(1H-tetrazol-5-yl)pyridin-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Tetrazole derivatives have been known to exhibit a broad range of biological activities
Mode of Action
The synthesis of similar compounds involves an azido-ugi-deprotection reaction followed by an acetic anhydride-mediated n-acylation-cyclization process . This process could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Tetrazole derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Tetrazole derivatives are generally known for their high nitrogen content, which may influence their bioavailability .
Result of Action
Tetrazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antidiabetic effects .
Action Environment
It’s known that the chemical properties of tetrazole derivatives can be influenced by factors such as temperature and ph .
Biochemische Analyse
Biochemical Properties
5-(1H-tetrazol-5-yl)pyridin-2-amine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as guanylate cyclase, which is involved in the synthesis of cyclic guanosine monophosphate (cGMP). The interaction between 5-(1H-tetrazol-5-yl)pyridin-2-amine and guanylate cyclase can lead to the modulation of cGMP levels, thereby influencing various physiological processes. Additionally, 5-(1H-tetrazol-5-yl)pyridin-2-amine can bind to proteins involved in signal transduction pathways, affecting their activity and downstream signaling events .
Cellular Effects
The effects of 5-(1H-tetrazol-5-yl)pyridin-2-amine on cellular processes are diverse and depend on the specific cell type and context. In certain cell types, this compound has been observed to influence cell signaling pathways, such as the cGMP-dependent protein kinase pathway. By modulating the activity of guanylate cyclase and subsequently altering cGMP levels, 5-(1H-tetrazol-5-yl)pyridin-2-amine can impact gene expression and cellular metabolism. For example, increased cGMP levels can lead to the activation of cGMP-dependent protein kinases, which in turn phosphorylate target proteins involved in various cellular functions .
Molecular Mechanism
The molecular mechanism of action of 5-(1H-tetrazol-5-yl)pyridin-2-amine involves its binding interactions with specific biomolecules. This compound can act as an allosteric modulator of guanylate cyclase, enhancing its activity and promoting the synthesis of cGMP. The increased cGMP levels can then activate cGMP-dependent protein kinases, leading to the phosphorylation of target proteins and subsequent changes in cellular functions. Additionally, 5-(1H-tetrazol-5-yl)pyridin-2-amine may inhibit or activate other enzymes involved in metabolic pathways, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(1H-tetrazol-5-yl)pyridin-2-amine can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the specific experimental conditions. For instance, prolonged exposure to 5-(1H-tetrazol-5-yl)pyridin-2-amine may lead to sustained changes in cGMP levels and associated cellular responses .
Dosage Effects in Animal Models
The effects of 5-(1H-tetrazol-5-yl)pyridin-2-amine in animal models are dose-dependent, with varying outcomes observed at different dosages. At lower doses, this compound may exert beneficial effects by modulating cGMP levels and enhancing cellular functions. At higher doses, 5-(1H-tetrazol-5-yl)pyridin-2-amine may exhibit toxic or adverse effects, such as disrupting normal cellular processes and causing cellular damage. Threshold effects have been observed, where a specific dosage range elicits optimal responses without causing toxicity .
Metabolic Pathways
5-(1H-tetrazol-5-yl)pyridin-2-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites may have distinct biological activities and contribute to the overall effects of 5-(1H-tetrazol-5-yl)pyridin-2-amine on cellular processes. Additionally, the compound’s influence on metabolic flux and metabolite levels can further modulate its biochemical properties .
Transport and Distribution
The transport and distribution of 5-(1H-tetrazol-5-yl)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters, facilitating its uptake and accumulation in target cells. Once inside the cells, 5-(1H-tetrazol-5-yl)pyridin-2-amine can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues can vary, depending on factors such as tissue-specific expression of transporters and binding proteins .
Subcellular Localization
The subcellular localization of 5-(1H-tetrazol-5-yl)pyridin-2-amine is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 5-(1H-tetrazol-5-yl)pyridin-2-amine may be localized to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins involved in signal transduction pathways. Alternatively, it may be targeted to the nucleus, influencing gene expression and other nuclear processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-tetrazol-5-yl)pyridin-2-amine typically involves multicomponent reactions. One common method is the Ugi-azide four-component reaction (azido-Ugi 4CR), which involves the reaction of an aldehyde, an amine, an isocyanide, and an azide . The intermediate product is then subjected to deprotection and cyclization processes to yield the target compound .
Industrial Production Methods
While specific industrial production methods for 5-(1H-tetrazol-5-yl)pyridin-2-amine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1H-tetrazol-5-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The tetrazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted tetrazole and pyridine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1H-tetrazol-5-yl)isophthalic acid: This compound also features a tetrazole ring and is used in the synthesis of coordination polymers.
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Known for its high nitrogen content and energetic properties.
5-amino-pyrazoles: These compounds are versatile building blocks in organic synthesis and have various biological activities.
Uniqueness
5-(1H-tetrazol-5-yl)pyridin-2-amine is unique due to its combination of a tetrazole and a pyridine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for developing new materials and pharmaceuticals .
Eigenschaften
IUPAC Name |
5-(2H-tetrazol-5-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6/c7-5-2-1-4(3-8-5)6-9-11-12-10-6/h1-3H,(H2,7,8)(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGOSDIWNXIKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NNN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13566-35-3 | |
| Record name | 5-(2H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-bromoethyl)imidazo[1,2-a]pyridine](/img/structure/B1444266.png)
![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1444268.png)
![ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444270.png)


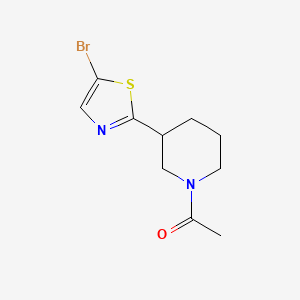
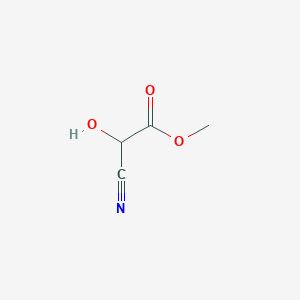

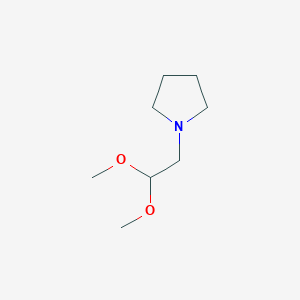
![(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1444279.png)
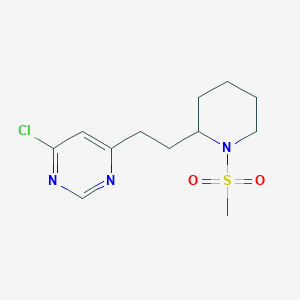
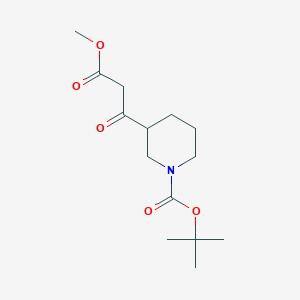
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1444286.png)
